IAXO-102 Extracellular CD14 Targeting vs. TAK-242 Intracellular TIR Domain Binding: Mechanistic Divergence Dictates Signaling Outcome
IAXO-102 operates extracellularly by competitively binding to the CD14 co-receptor, thereby blocking LPS transfer to the TLR4/MD-2 signaling complex [1]. In contrast, TAK-242 (Resatorvid) acts intracellularly by binding to the Cys747 residue of the TLR4 Toll/IL-1 receptor (TIR) domain, preventing recruitment of adaptor proteins MyD88 and TRIF [2]. Eritoran (E5564), a third comparator, binds directly to the hydrophobic pocket of MD-2 without interacting with TLR4 itself [3]. This fundamental difference in binding site location and mechanism translates into distinct experimental utility: IAXO-102 preserves TLR4/MD-2 availability for endogenous damage-associated molecular patterns (DAMPs) while selectively inhibiting CD14-dependent LPS signaling .
| Evidence Dimension | Binding site and mechanism of TLR4 antagonism |
|---|---|
| Target Compound Data | Extracellular CD14 co-receptor; competitive inhibition of LPS-CD14 interaction |
| Comparator Or Baseline | TAK-242: Intracellular TIR domain (Cys747 residue); Eritoran: MD-2 hydrophobic pocket |
| Quantified Difference | Qualitative mechanistic divergence—no common binding site |
| Conditions | Biochemical characterization across multiple independent studies |
Why This Matters
For experiments requiring discrimination between CD14-dependent (PAMP-driven) versus CD14-independent (DAMP-driven) TLR4 activation, IAXO-102 provides a mechanistic probe that TAK-242 and Eritoran cannot replicate.
- [1] Biology (Basel). Figure 1: IAXO-102 is a small-molecule antagonist that binds to CD14, competitively inhibiting its interaction with LPS. PMC12292776. View Source
- [2] International Journal of Molecular Sciences. Table 3: TAK-242 binds selectively to TLR4 (Cys747) and disrupts interaction with adaptor molecules. PMC9864288. View Source
- [3] Kim et al. Eritoran binds to the hydrophobic pocket in human MD2, and there is no direct interaction between Eritoran and TLR4. ScienceDirect. View Source
